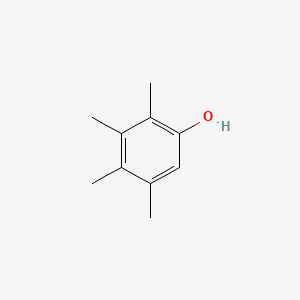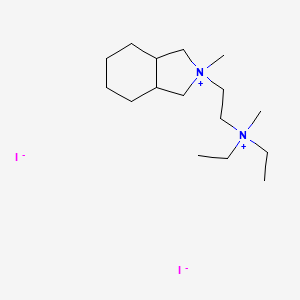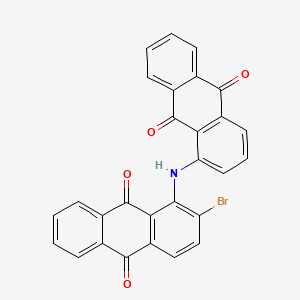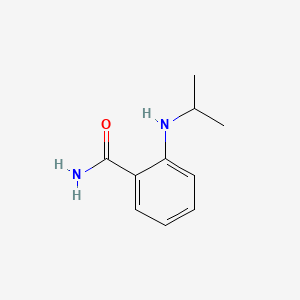
Trisodium sulfonated glyceryl triricinoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium sulfonated glyceryl triricinoleate is a sulfonated derivative of glyceryl triricinoleate, a triglyceride formed by the esterification of glycerol with ricinoleic acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisodium sulfonated glyceryl triricinoleate typically involves the sulfonation of glyceryl triricinoleate. The process begins with the esterification of glycerol with ricinoleic acid to form glyceryl triricinoleate. This intermediate is then reacted with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, under controlled conditions to introduce sulfonate groups into the molecule. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation reactors where glyceryl triricinoleate is continuously fed and reacted with the sulfonating agent. The reaction mixture is then neutralized with sodium hydroxide to form the trisodium salt. The product is purified through filtration and drying processes to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium sulfonated glyceryl triricinoleate undergoes various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonate groups, reverting to glyceryl triricinoleate.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can replace the sulfonate groups.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Glyceryl triricinoleate and its derivatives.
Substitution: Various substituted glyceryl triricinoleate derivatives.
Wissenschaftliche Forschungsanwendungen
Trisodium sulfonated glyceryl triricinoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants
Wirkmechanismus
The mechanism of action of trisodium sulfonated glyceryl triricinoleate involves its surfactant properties. The sulfonate groups increase the hydrophilicity of the molecule, allowing it to interact with both hydrophobic and hydrophilic substances. This dual interaction capability makes it effective in reducing surface tension and stabilizing emulsions. The molecular targets include cell membranes and other lipid structures, where it can alter permeability and fluidity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyceryl triricinoleate: The non-sulfonated precursor with similar triglyceride structure but lacking surfactant properties.
Glyceryl ricinoleate: A monoester of glycerol and ricinoleic acid, used in cosmetics and pharmaceuticals.
Trisodium propane-1,2,3-triyl tris[12-(sulphonatooxy)octadec-9-enoate]: Another sulfonated derivative with similar surfactant properties .
Uniqueness
Trisodium sulfonated glyceryl triricinoleate is unique due to its specific combination of sulfonate groups and triglyceride structure, providing enhanced surfactant properties compared to its non-sulfonated counterparts. This makes it particularly effective in applications requiring strong emulsification and surface tension reduction .
Eigenschaften
CAS-Nummer |
67919-46-4 |
|---|---|
Molekularformel |
C57H101Na3O18S3 |
Molekulargewicht |
1239.6 g/mol |
IUPAC-Name |
trisodium;[(E)-18-[1,3-bis[[(E)-12-sulfonatooxyoctadec-9-enoyl]oxy]propan-2-yloxy]-18-oxooctadec-9-en-7-yl] sulfate |
InChI |
InChI=1S/C57H104O18S3.3Na/c1-4-7-10-31-40-51(73-76(61,62)63)43-34-25-19-13-16-22-28-37-46-55(58)70-49-54(72-57(60)48-39-30-24-18-15-21-27-36-45-53(75-78(67,68)69)42-33-12-9-6-3)50-71-56(59)47-38-29-23-17-14-20-26-35-44-52(74-77(64,65)66)41-32-11-8-5-2;;;/h25-27,34-36,51-54H,4-24,28-33,37-50H2,1-3H3,(H,61,62,63)(H,64,65,66)(H,67,68,69);;;/q;3*+1/p-3/b34-25+,35-26+,36-27+;;; |
InChI-Schlüssel |
XREXPQGDOPQPAH-YKMGDXIHSA-K |
Isomerische SMILES |
CCCCCCC(OS(=O)(=O)[O-])C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CC(OS(=O)(=O)[O-])CCCCCC)COC(=O)CCCCCCC/C=C/CC(OS(=O)(=O)[O-])CCCCCC.[Na+].[Na+].[Na+] |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)OS(=O)(=O)[O-])OC(=O)CCCCCCCC=CCC(CCCCCC)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)


![N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B13769658.png)



